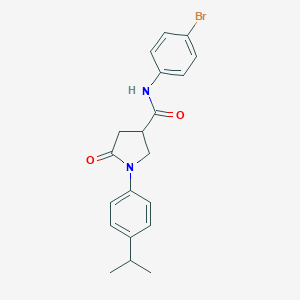![molecular formula C18H15F3N4O B299058 2,7-dimethyl-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B299058.png)
2,7-dimethyl-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]imidazo[1,2-a]pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-dimethyl-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]imidazo[1,2-a]pyridine-3-carboxamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer and autoimmune diseases.
Mécanisme D'action
2,7-dimethyl-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]imidazo[1,2-a]pyridine-3-carboxamide is a selective inhibitor of Bruton's tyrosine kinase (BTK), a key signaling molecule in B-cell receptor (BCR) signaling. BTK is required for the survival and proliferation of B-cells, and its dysregulation has been implicated in the development of B-cell malignancies and autoimmune diseases. This compound binds to the active site of BTK and inhibits its activity, leading to the suppression of downstream signaling pathways and the inhibition of cell proliferation and survival.
Biochemical and Physiological Effects
In preclinical studies, this compound has been shown to have potent activity against B-cell malignancies and autoimmune diseases. It has been shown to inhibit the proliferation and survival of cancer cells and to suppress the activity of immune cells that contribute to autoimmune diseases. This compound has also been shown to reduce the levels of inflammatory cytokines and chemokines in preclinical models of RA and lupus, suggesting that it may have anti-inflammatory effects in addition to its anti-tumor effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2,7-dimethyl-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]imidazo[1,2-a]pyridine-3-carboxamide is its selectivity for BTK, which reduces the risk of off-target effects and toxicity. This compound has also shown good pharmacokinetic properties, with high oral bioavailability and good tissue distribution. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in clinical settings. Another limitation is the lack of clinical data on the safety and efficacy of this compound in humans, which will need to be addressed in future clinical trials.
Orientations Futures
There are several future directions for the development of 2,7-dimethyl-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]imidazo[1,2-a]pyridine-3-carboxamide. One direction is the evaluation of its safety and efficacy in clinical trials for the treatment of B-cell malignancies and autoimmune diseases. Another direction is the investigation of its potential as a combination therapy with other anti-cancer or anti-inflammatory agents. Additionally, the development of more potent and selective BTK inhibitors based on the structure of this compound may lead to the discovery of new therapies for these diseases.
Méthodes De Synthèse
The synthesis of 2,7-dimethyl-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]imidazo[1,2-a]pyridine-3-carboxamide involves the reaction of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid with 2-(trifluoromethyl)benzaldehyde in the presence of a base and a catalyst. The resulting product is then treated with an amine to form the final compound, this compound. The synthesis method has been reported in several publications and has been optimized to achieve high yields and purity.
Applications De Recherche Scientifique
2,7-dimethyl-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]imidazo[1,2-a]pyridine-3-carboxamide has been extensively studied in preclinical models for the treatment of various types of cancer and autoimmune diseases. It has shown potent activity against B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL), as well as autoimmune diseases, such as rheumatoid arthritis (RA) and lupus. This compound has been shown to inhibit the proliferation and survival of cancer cells and to suppress the activity of immune cells that contribute to autoimmune diseases.
Propriétés
Formule moléculaire |
C18H15F3N4O |
|---|---|
Poids moléculaire |
360.3 g/mol |
Nom IUPAC |
2,7-dimethyl-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]imidazo[1,2-a]pyridine-3-carboxamide |
InChI |
InChI=1S/C18H15F3N4O/c1-11-7-8-25-15(9-11)23-12(2)16(25)17(26)24-22-10-13-5-3-4-6-14(13)18(19,20)21/h3-10H,1-2H3,(H,24,26)/b22-10+ |
Clé InChI |
SMJGRMYWYKREBE-LSHDLFTRSA-N |
SMILES isomérique |
CC1=CC2=NC(=C(N2C=C1)C(=O)N/N=C/C3=CC=CC=C3C(F)(F)F)C |
SMILES |
CC1=CC2=NC(=C(N2C=C1)C(=O)NN=CC3=CC=CC=C3C(F)(F)F)C |
SMILES canonique |
CC1=CC2=NC(=C(N2C=C1)C(=O)NN=CC3=CC=CC=C3C(F)(F)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(5Z)-2-(5-chloro-2-methylanilino)-5-[(5-piperidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B298976.png)
![(5Z)-2-(4-methoxyanilino)-5-[(5-piperidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B298977.png)
![(5Z)-2-(4-chloroanilino)-5-[(5-piperidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B298978.png)
![1-(3-methylphenyl)-5-{[5-(1-piperidinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B298979.png)
![9-(4-chlorophenyl)-2-(4-ethoxyphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B298980.png)
![ethyl 5-(4-fluorophenyl)-3-oxo-7-phenyl-2-[4-(2-propynyloxy)benzylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B298983.png)
![ethyl 2-{[5-(4-acetylphenyl)-2-furyl]methylene}-5-(4-fluorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B298984.png)
![methyl (5E)-5-[(4-fluorophenyl)methylidene]-2-methyl-4-oxo-1H-pyrrole-3-carboxylate](/img/structure/B298986.png)
![methyl 2-methyl-1-(3-methylphenyl)-4-[(3-methyl-2-thienyl)methylene]-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B298989.png)
![ethyl 1-(2-methoxyethyl)-2-methyl-4-[(3-methyl-2-thienyl)methylene]-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B298991.png)
![ethyl 5-(4-fluorophenyl)-2-[(1-methyl-1H-indol-3-yl)methylene]-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B298995.png)
![ethyl 2-(3-ethoxybenzylidene)-5-(4-fluorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B298996.png)
![methyl (5E)-5-[4-(benzyloxy)benzylidene]-2-methyl-4-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B298997.png)
